Euphylline

Description

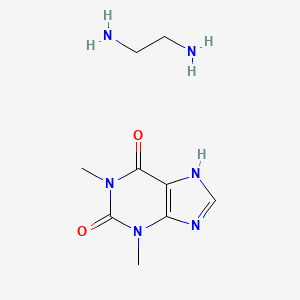

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5768-49-0 |

|---|---|

Molecular Formula |

C9H16N6O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |

InChI |

InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2 |

InChI Key |

LHRHXWBJUQKYEL-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |

Other CAS No. |

317-34-0 |

Synonyms |

pulmophyllin (new) pulmophylline (new) |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Euphylline in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphylline, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of bronchospastic diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary therapeutic action, the relaxation of bronchial smooth muscle, is attributed to the multifaceted molecular mechanisms of its active component, theophylline. This technical guide provides a comprehensive examination of the core mechanisms of action of this compound on bronchial smooth muscle, with a focus on its interactions with key molecular targets. We delve into the signaling pathways involved, present available quantitative data for comparative analysis, and outline the experimental protocols that have been pivotal in elucidating these complex interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the respiratory field.

Introduction

The bronchodilatory effect of this compound is primarily mediated by theophylline, a methylxanthine. The mechanisms are complex and involve at least three major pathways: inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and activation of histone deacetylases (HDACs). While PDE inhibition and adenosine receptor antagonism have been the classical explanations for its bronchodilator and stimulant effects, the role of HDAC activation has emerged as a key mechanism for its anti-inflammatory properties, particularly at lower, sub-bronchodilator concentrations. Understanding these distinct yet interconnected pathways is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Core Molecular Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

The most established mechanism for theophylline-induced bronchodilation is the non-selective inhibition of phosphodiesterase (PDE) isoenzymes within bronchial smooth muscle cells.[1][2][3] PDEs are responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In human airway smooth muscle, the predominant isoforms are PDE3 and PDE4.[2]

Theophylline's inhibition of PDE, particularly PDE3, leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. The key consequences of PKA activation in bronchial smooth muscle cells are:

-

Decreased intracellular calcium ([Ca²⁺]i): PKA can phosphorylate and activate plasma membrane Ca²⁺-ATPases and the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), which actively pump Ca²⁺ out of the cytosol. It can also inhibit the opening of L-type calcium channels.

-

Reduced sensitivity of the contractile apparatus to Ca²⁺: PKA can phosphorylate and inhibit myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and initiating contraction.

-

Opening of large-conductance Ca²⁺-activated potassium (BKCa) channels: PKA-mediated phosphorylation can lead to the opening of BKCa channels, causing membrane hyperpolarization and further reducing Ca²⁺ influx through voltage-gated calcium channels.[4]

Collectively, these actions lead to a profound relaxation of the bronchial smooth muscle.

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B receptors.[3][5] Adenosine is an endogenous nucleoside that can be released in the airways, especially during inflammation and bronchoconstriction. Activation of adenosine receptors on bronchial smooth muscle and mast cells can promote bronchoconstriction. By blocking these receptors, theophylline can prevent adenosine-induced bronchoconstriction.

However, the contribution of adenosine receptor antagonism to the bronchodilatory effects of theophylline at therapeutic concentrations is a subject of debate.[6][7] Some studies suggest that the concentrations required for significant adenosine receptor blockade are higher than those typically achieved in clinical practice. Nevertheless, this mechanism may contribute to some of the extrapulmonary effects of theophylline, both therapeutic (e.g., respiratory stimulation) and adverse (e.g., cardiac arrhythmias, seizures).

Histone Deacetylase (HDAC) Activation

A more recently elucidated mechanism of action for theophylline, particularly relevant at lower, anti-inflammatory concentrations, is the activation of histone deacetylases (HDACs).[8][9] Chronic inflammation in diseases like asthma and COPD is associated with increased activity of histone acetyltransferases (HATs), which acetylate histones and promote the transcription of pro-inflammatory genes. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and suppression of gene transcription.

Theophylline has been shown to directly enhance the activity of certain HDAC isoforms (HDAC1 and HDAC3) at concentrations as low as 10⁻⁵ M.[8] This effect is independent of PDE inhibition and adenosine receptor antagonism. By activating HDACs, theophylline can reverse the pro-inflammatory state by suppressing the expression of genes encoding cytokines, chemokines, and other inflammatory mediators. This mechanism is thought to be particularly important for the steroid-sparing effect of theophylline, as it can restore the anti-inflammatory efficacy of corticosteroids in patients with severe asthma and COPD.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of theophylline with its molecular targets and its effect on bronchial smooth muscle.

Table 1: Theophylline's Affinity for Molecular Targets

| Target | Parameter | Value | Species/Tissue | Reference |

| Phosphodiesterase (PDE) | EC₅₀ (Relaxation) | ~1.5 x 10⁻⁴ M | Human Airways | [1] |

| Adenosine A1 Receptor | Kᵢ | 3800 nM | Bovine Brain | N/A |

| Adenosine A2B Receptor | KB | 7 µM | Human Mast Cells | [7] |

| Histone Deacetylase (HDAC) | Optimal Activating Conc. | 10⁻⁵ M | Human Lung Epithelial Cells | [8] |

| Histone Deacetylase (HDAC) | Inhibitory Conc. | 10⁻⁴ - 10⁻³ M | Human Lung Epithelial Cells | [8] |

Table 2: Functional Effects of Aminophylline/Theophylline on Bronchial Smooth Muscle

| Effect | Parameter | Value | Species/Tissue | Reference |

| Increase in BKCa current | Aminophylline Conc. | 1 mmol/L | Rat Bronchial Myocytes | [4] |

| Increase in BKCa current | Current Density Change | From 90±10 to 166±25 pA/pF | Rat Bronchial Myocytes | [4] |

| Inhibition of LPA-induced hyperresponsiveness | Theophylline Conc. | > 1 µM | Bovine Tracheal Smooth Muscle | [10] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key protocols.

Isometric Tension Recording of Bronchial Rings

This technique is used to measure the contractile and relaxant responses of isolated airway smooth muscle.

Objective: To quantify the effect of this compound on the tone of pre-contracted bronchial smooth muscle.

Methodology Outline:

-

Tissue Preparation: Bronchial rings (2-4 mm in diameter) are dissected from animal (e.g., guinea pig, rat) or human lung tissue and mounted in an organ bath.[11][12] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[13]

-

Transducer Connection: The rings are connected to an isometric force transducer to record changes in muscle tension.[11]

-

Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram).[13] A contractile agent (e.g., methacholine, histamine, or high potassium solution) is then added to induce a stable contraction.[11]

-

Drug Application: Cumulative concentrations of this compound (or theophylline) are added to the bath, and the resulting relaxation is recorded as a percentage of the pre-contracted tone.

-

Data Analysis: Concentration-response curves are generated to determine parameters such as the EC₅₀ (the concentration of the drug that produces 50% of the maximal response).

Patch-Clamp Electrophysiology of Bronchial Myocytes

This technique allows for the measurement of ion channel activity in single bronchial smooth muscle cells (myocytes).

Objective: To investigate the effects of this compound on specific ion channels, such as BKCa channels.

Methodology Outline:

-

Cell Isolation: Single bronchial myocytes are enzymatically isolated from airway tissue.

-

Patch Pipette and Seal Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the membrane, isolating a small patch of the membrane.

-

Recording Configurations: The experiment can be performed in various configurations (e.g., cell-attached, whole-cell, inside-out) to study different aspects of channel function. For studying intracellular modulation by cAMP, the whole-cell or inside-out configuration is often used.

-

Voltage Clamp and Drug Perfusion: The membrane potential is clamped at a specific voltage, and currents flowing through the ion channels in the patch are recorded. This compound or other agents can be applied to the cell via the perfusion system.

-

Data Acquisition and Analysis: The recorded currents are amplified, filtered, and digitized for analysis of channel opening probability, conductance, and kinetics.

Histone Deacetylase (HDAC) Activity Assay

This biochemical assay is used to measure the enzymatic activity of HDACs in cell extracts.

Objective: To determine the effect of theophylline on HDAC activity in bronchial epithelial cells or smooth muscle cells.

Methodology Outline:

-

Cell Culture and Treatment: Human bronchial epithelial cells (or smooth muscle cells) are cultured and treated with various concentrations of theophylline.

-

Nuclear Extract Preparation: The cells are harvested, and nuclear extracts containing HDAC enzymes are prepared.

-

HDAC Assay: The nuclear extracts are incubated with a substrate that is acetylated, often a fluorescently labeled peptide. The deacetylation of the substrate by HDACs is then detected. This can be done using a developer that reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

-

Quantification: The signal is measured using a fluorometer or spectrophotometer, and the HDAC activity is calculated relative to untreated controls.

-

Data Analysis: The dose-dependent effect of theophylline on HDAC activity is determined.

Conclusion

The mechanism of action of this compound in bronchial smooth muscle is a result of the complex and multifaceted pharmacological profile of theophylline. While non-selective PDE inhibition remains the primary explanation for its acute bronchodilatory effects, the roles of adenosine receptor antagonism and, more recently, HDAC activation are critical to understanding its full therapeutic and adverse effect profile. The anti-inflammatory effects mediated by HDAC activation at lower concentrations highlight the potential for repositioning or developing novel methylxanthine derivatives with improved selectivity and tolerability. Further research focusing on the specific contributions of each pathway in different patient populations and disease phenotypes will be essential for optimizing the use of this long-standing therapeutic agent and for the development of next-generation respiratory drugs.

References

- 1. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Isoprenaline and aminophylline relax bronchial smooth muscle by cAMP-induced stimulation of large-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Characterization of optimal resting tension in human pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]

Theophylline versus aminophylline aqueous solubility

An In-depth Technical Guide on the Aqueous Solubility of Theophylline versus Aminophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a widely utilized methylxanthine for respiratory diseases, is characterized by its limited aqueous solubility. This presents significant challenges in the formulation of liquid and parenteral dosage forms. Aminophylline, a 2:1 complex of theophylline and ethylenediamine, was developed to overcome this limitation. This technical guide provides a comprehensive comparison of the aqueous solubility of theophylline and aminophylline, detailing the underlying chemical principles, influencing factors, and standard experimental methodologies for their determination.

Introduction: The Solubility Challenge

Theophylline is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is primarily attributed to its action as a bronchodilator and anti-inflammatory agent.[2] However, the clinical application of theophylline is hampered by its low solubility in water, which complicates the development of aqueous-based formulations.[3][4] To address this, aminophylline was developed. Aminophylline is a combination of theophylline and ethylenediamine in a 2:1 ratio, where ethylenediamine acts as a solubilizing agent, significantly enhancing the drug's aqueous solubility.[1][5][6][7][8] This document explores the critical differences in solubility between these two compounds, providing quantitative data, experimental protocols, and mechanistic insights relevant to pharmaceutical research and development.

Chemical Structure and Composition

The fundamental difference in solubility stems from the distinct chemical nature of the two substances. Theophylline is a singular molecular entity, a dimethylxanthine.[2] In contrast, aminophylline is a salt-like complex.

-

Theophylline (C₇H₈N₄O₂): A purine alkaloid structurally similar to caffeine.[2] It is a white, odorless, crystalline powder with a bitter taste.[2]

-

Aminophylline (C₁₆H₂₄N₁₀O₄): A coordinated complex consisting of two molecules of theophylline and one molecule of ethylenediamine.[1][5][6][8] The ethylenediamine component is crucial for improving the aqueous solubility of theophylline.[6][9] Aminophylline typically appears as white or slightly yellowish granules or powder.[10][11]

The formation of aminophylline from its constituent molecules can be visualized as follows:

Caption: Formation of the Aminophylline Complex.

Quantitative Aqueous Solubility

The most significant distinction between the two compounds is their solubility in water. Aminophylline is considerably more water-soluble than theophylline.[1][6] This enhanced solubility is the primary reason for its development and use in formulations where a higher concentration in an aqueous medium is required, such as in intravenous preparations.

Table 1: Comparison of Aqueous Solubility

| Compound | Description of Solubility | Quantitative Solubility Data | Conditions |

| Theophylline | Slightly soluble, Sparingly soluble[2][4][12] | 8.3 mg/mL (8.3 g/L)[12] | 20 °C |

| 5.5 mg/mL[3] | Not Specified | ||

| 1 part in 120 parts water[12] | Room Temperature | ||

| Aminophylline | Freely soluble, Soluble[6][10][11][13] | 1 g in 25 mL water (~40 mg/mL)[6] | Not Specified |

| 1 g in 5 mL water (dissolves almost completely)[11] | Not Specified | ||

| 3.7 mg/mL[14] | Not Specified | ||

| Freely soluble[9] | Not Specified |

Note: There is some variation in the reported quantitative values, which may be due to differences in experimental conditions such as temperature and pH.

Factors Influencing Aqueous Solubility

Several physicochemical factors can influence the solubility of both theophylline and aminophylline. Understanding these factors is critical for formulation development, stability testing, and predicting in vivo performance.

Effect of pH

The pH of the aqueous medium is a critical determinant of solubility for both compounds, particularly for aminophylline.

-

Theophylline: Theophylline is a weak acid with a pKa of approximately 8.8.[15] Its solubility is expected to increase in alkaline conditions where it can form a soluble salt. It is reported to be soluble in alkali hydroxides, ammonia, and dilute acids.[12] Some studies suggest its solubility increases in more acidic media as well, which may be due to the protonation of one of its nitrogen atoms.[15][16]

-

Aminophylline: Aminophylline solutions are inherently alkaline, typically exhibiting a pH between 8.0 and 9.5.[11][17][18] This alkaline pH is essential for maintaining the stability and solubility of the complex.[17] If the pH of an aminophylline solution is significantly lowered (made more acidic), the less soluble theophylline can precipitate out of the solution.[17][19] This is the most common cause of incompatibility when mixing aminophylline with acidic drugs in intravenous admixtures.[17]

Effect of Temperature

-

Theophylline: The solubility of theophylline in water and other organic solvents generally increases with rising temperature.[20] The hydration state of theophylline (anhydrous vs. monohydrate) also affects its dissolution behavior, with the anhydrous form typically dissolving faster.[21][22] The temperature at which anhydrous theophylline is prepared (by dehydrating the monohydrate form) can also impact its subsequent hydration and dissolution rates.[23][24][25]

-

Aminophylline: While specific data on the temperature-solubility curve is sparse, it is known that aminophylline is susceptible to degradation at higher temperatures, especially in the presence of humidity.[10] Upon exposure to air, it can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free, less soluble theophylline.[6][10]

Experimental Protocols for Solubility Determination

Accurate determination of aqueous solubility requires standardized experimental protocols. Below are methodologies commonly cited in the literature for analyzing theophylline and aminophylline.

Shake-Flask Method

The shake-flask method is a conventional technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of the compound (theophylline or aminophylline) is added to a known volume of purified water in a sealed, airtight container (e.g., a glass flask).

-

Equilibration: The container is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid using centrifugation and/or filtration (using a filter that does not adsorb the solute).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[3][26] The absorbance for aminophylline is typically measured at 272 nm.[26]

References

- 1. differencebetween.com [differencebetween.com]

- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminophylline | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aminophylline - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdn.who.int [cdn.who.int]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. chembk.com [chembk.com]

- 13. chembk.com [chembk.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. media.neliti.com [media.neliti.com]

- 23. Effects of dehydration temperatures on moisture absorption and dissolution behavior of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of Dehydration Temperatures on Moisture Absorption and Dissolution Behavior of Theophylline [jstage.jst.go.jp]

- 26. ijmca.com [ijmca.com]

The Pharmacological Profile of Euphylline (Aminophylline) in Respiratory Diseases: An In-depth Technical Guide

Introduction

Euphylline, known generically as Aminophylline, is a 2:1 complex of theophylline and ethylenediamine. For decades, it has been a significant therapeutic agent in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).[1] The ethylenediamine component enhances the aqueous solubility of theophylline, the primary active moiety, facilitating its intravenous administration.[2] Theophylline itself is a methylxanthine, a class of compounds that also includes caffeine.[3]

This technical guide provides a comprehensive overview of the pharmacological profile of aminophylline. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical applications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

The therapeutic effects of theophylline in respiratory diseases are not attributed to a single molecular action but rather to a combination of distinct mechanisms, primarily non-selective phosphodiesterase inhibition and adenosine receptor antagonism.[4] A more recently identified mechanism involves the activation of histone deacetylases.

Phosphodiesterase (PDE) Inhibition

The most established mechanism of theophylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5] PDEs are responsible for the intracellular degradation of cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, particularly isoforms PDE3 and PDE4 which are prevalent in airway smooth muscle and inflammatory cells, theophylline increases intracellular concentrations of cAMP.[6][7]

This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and reduced sensitivity of the contractile apparatus to calcium.[1][8] The net effect is the relaxation of airway smooth muscle, resulting in bronchodilation.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intravenous aminophylline in the treatment of acute bronchospastic exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. scireq.com [scireq.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

- 9. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Histone Deacetylase (HDAC) Activation by Aminophylline

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aminophylline, a compound of theophylline and ethylenediamine, has long been utilized in the management of respiratory diseases. Its therapeutic effects extend beyond bronchodilation to encompass significant anti-inflammatory actions, particularly at lower concentrations.[1][2] A pivotal mechanism underlying this anti-inflammatory capacity is the activation of Histone Deacetylase (HDAC), specifically HDAC2. In chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), oxidative stress leads to the inactivation of HDAC2, a critical enzyme for suppressing inflammatory gene expression and a key component in the action of corticosteroids.[3][4] This inactivation contributes significantly to the corticosteroid resistance observed in many COPD patients.[4][5] Theophylline, the active component of aminophylline, restores HDAC2 activity, thereby reversing corticosteroid insensitivity and suppressing inflammation.[5][6][7] This is primarily achieved through the inhibition of the phosphoinositide-3-kinase-delta (PI3Kδ) pathway, which is activated by oxidative stress.[1][8] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental protocols related to the activation of HDACs by aminophylline, offering critical insights for researchers and professionals in drug development.

The Core Mechanism: Reversing Oxidative Stress-Induced HDAC2 Inactivation

The anti-inflammatory effect of aminophylline (via theophylline) is centered on its ability to counteract the molecular changes that drive persistent inflammation and corticosteroid resistance in diseases like COPD.

The Role of Oxidative Stress and the PI3Kδ Pathway

In inflammatory lung diseases, exposure to irritants like cigarette smoke generates significant oxidative stress.[3][5] This oxidative stress activates multiple inflammatory pathways, including the PI3Kδ signaling cascade.[1][8] Activated PI3Kδ phosphorylates and subsequently inactivates HDAC2, an enzyme crucial for repressing inflammatory gene transcription.[1] Inactivated HDAC2 is unable to deacetylate acetylated histones at the promoter regions of inflammatory genes (e.g., IL-8, TNF-α), leading to their persistent expression.[1][9]

Theophylline's Intervention

Theophylline, at low, therapeutically relevant concentrations (10⁻⁶ to 10⁻⁵ M), acts as an inhibitor of PI3Kδ.[2][5][8] By blocking PI3Kδ, theophylline prevents the phosphorylation and inactivation of HDAC2.[1][8] This restores the enzyme's function, allowing it to remove acetyl groups from histones and co-factors, thereby "switching off" the transcription of inflammatory genes.[1][10][11] This action is independent of theophylline's better-known mechanisms of phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, which are associated with bronchodilation and side effects at higher concentrations.[10][11][12]

Restoring Corticosteroid Sensitivity

Corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR), which then recruit active HDAC2 to the sites of inflammation.[3][5][9] This complex deacetylates histones, repressing gene expression. When HDAC2 is inactivated by oxidative stress, corticosteroids cannot effectively suppress inflammation, leading to resistance.[4][9] By restoring HDAC2 activity, theophylline makes the enzyme available again for recruitment by GRs, thus re-establishing the anti-inflammatory efficacy of corticosteroids.[5][10][13]

Mandatory Visualization: Signaling Pathway

Quantitative Data Presentation

The effects of theophylline on HDAC activity and inflammatory markers have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Theophylline on HDAC Activity

| Cell Type | Condition | Theophylline Concentration | Outcome | Reference |

|---|---|---|---|---|

| Alveolar Macrophages (COPD) | Nuclear Lysates | 10⁻⁶ M - 10⁻⁵ M | ~6-fold increase in HDAC activity | [5][7][13] |

| Alveolar Macrophages (Smokers) | Nuclear Lysates | 10⁻⁶ M - 10⁻⁵ M | ~6-fold increase in HDAC activity | [5] |

| U937 Monocytic Cells | Immunoprecipitated HDAC1 & HDAC2 | 10⁻⁶ M | Significant increase in activity of both isoforms | [5] |

| A549 Lung Epithelial Cells | Nuclear Extracts | 10⁻⁵ M | Maximum increase in HDAC activity | [12] |

| Bronchial Biopsies (Asthmatics) | In vivo treatment | Low-dose oral | Significant increase in total HDAC activity |[10] |

Table 2: Theophylline's Effect on Inflammatory Response and Corticosteroid Sensitivity

| Cell Type | Stimulant | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Alveolar Macrophages (COPD) | LPS | Theophylline (10⁻⁶ M) + Dexamethasone (10⁻⁶ M) | Significantly enhanced suppression of IL-8 release compared to Dexamethasone alone | [5] |

| U937 Monocytic Cells | IL-1β + H₂O₂ | Theophylline (10⁻⁶ M) + Dexamethasone | Restored Dexamethasone sensitivity; shifted IC₅₀ from >1 µM to ~4.9 nM | [5] |

| Alveolar Macrophages (Smokers) | LPS | Theophylline + Dexamethasone + Trichostatin A (HDAC inhibitor) | The enhancing effect of theophylline was completely blocked | [5] |

| C2C12 Skeletal Muscle Cells | Cigarette Smoke Extract (CSE) | Theophylline | Reversed CSE-induced increase in IL-8 and TNF-α levels |[14] |

Table 3: Theophylline's Effect on HDAC Expression

| Source | Condition | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Bronchial Biopsies (Asthmatics) | In vivo | Low-dose oral theophylline | Significant increase in HDAC1 protein expression; non-significant increase in HDAC2 | [10] |

| Gastrocnemius Muscle (Mice) | In vivo (Cigarette Smoke Exposure) | Aminophylline | Reversed the cigarette smoke-induced decrease in HDAC2 mRNA and protein levels | [14] |

| U937 Monocytic Cells | In vitro (Cigarette Smoke Extract) | Theophylline + Dexamethasone | Prevented the CSE-induced reduction in HDAC2 mRNA and protein expression |[15][16] |

Key Experimental Protocols

Reproducing the findings related to aminophylline and HDAC activation requires specific methodologies. Below are detailed protocols for the key experiments cited.

Cell Culture and Treatment

-

Primary Cells (Alveolar Macrophages - AMs): AMs are obtained from bronchoalveolar lavage (BAL) fluid from healthy subjects, smokers, and COPD patients. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[5]

-

Cell Lines:

-

Treatment Protocol: Cells are typically pre-treated with theophylline (e.g., 10⁻⁶ M for 1 hour) and/or dexamethasone (e.g., 10⁻⁶ M for 30 minutes) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS, 10 µg/ml) or Cigarette Smoke Extract (CSE) for a specified period (e.g., 18-24 hours).[5][15]

HDAC Activity Assay (Fluorometric Method)

This assay measures the enzymatic activity of HDACs from nuclear extracts or immunoprecipitated samples.[18]

-

Nuclear Protein Extraction: Cells are lysed with a hypotonic buffer, and nuclei are isolated by centrifugation. Nuclear proteins are then extracted using a high-salt buffer. Protein concentration is determined using a BCA or Bradford assay.

-

Reaction Setup: In a 96- or 384-well black microplate, add the nuclear extract (containing HDACs) to an assay buffer (e.g., Tris-based buffer, pH 7.4-8.0).

-

Substrate Addition: Add a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). During this time, active HDACs will deacetylate the substrate.

-

Development: Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A or SAHA) to prevent further deacetylation. The protease cleaves the deacetylated substrate, releasing the fluorophore (AMC).[18]

-

Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[19]

-

Quantification: Activity is calculated relative to a standard curve generated using a deacetylated standard.

Mandatory Visualization: Experimental Workflow

Western Blot Analysis for HDAC Expression

-

Protein Extraction: Prepare whole-cell or nuclear lysates as described above.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDAC2, anti-HDAC1).

-

Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

Aminophylline, through its active component theophylline, effectively activates HDAC2 by inhibiting the oxidative stress-responsive PI3Kδ pathway. This mechanism is crucial for its anti-inflammatory effects and its ability to restore corticosteroid sensitivity in diseases like COPD.[1][5][8] The data clearly demonstrate that at low concentrations, theophylline can reverse a key molecular defect responsible for persistent inflammation.

This understanding provides a strong rationale for the continued use of low-dose theophylline as an add-on therapy in COPD and severe asthma.[11][20] For drug development, these findings highlight the therapeutic potential of targeting the PI3Kδ-HDAC2 axis. Future research could focus on developing more potent and specific PI3Kδ inhibitors or novel small molecules that directly activate HDAC2, potentially offering new avenues for treating corticosteroid-resistant inflammatory diseases with improved efficacy and safety profiles.

Mandatory Visualization: Logical Relationship

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Histone deacetylation: an important mechanism in inflammatory lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticosteroid resistance in chronic obstructive pulmonary disease: inactivation of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]

- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theophylline inhibits cigarette smoke-induced inflammation in skeletal muscle by upregulating HDAC2 expression and decreasing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theophylline and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. researchgate.net [researchgate.net]

Molecular Targets of Euphylline in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euphylline, a combination of aminophylline and ethylenediamine, exerts its well-established therapeutic effects in respiratory diseases primarily through the pharmacological actions of its active component, theophylline. While traditionally known as a bronchodilator, a substantial body of evidence has solidified theophylline's role as a potent anti-inflammatory agent. This guide provides a comprehensive technical overview of the molecular targets of theophylline within key inflammatory pathways. It delves into the mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the intricate signaling cascades involved. The multifaceted anti-inflammatory profile of theophylline, targeting several key nodes in the inflammatory response, underscores its continued clinical relevance and potential for the development of novel anti-inflammatory therapeutics.

Core Molecular Targets and Mechanisms of Action

Theophylline's anti-inflammatory effects are not mediated by a single, isolated mechanism but rather through its interaction with multiple molecular targets. These interactions lead to a broad suppression of inflammatory processes. The primary molecular targets are detailed below.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its anti-inflammatory actions are largely attributed to the inhibition of PDE3 and PDE4 isoforms, which are prominently expressed in inflammatory cells.[2][3]

Inhibition of PDE, particularly PDE4, in inflammatory cells such as eosinophils, neutrophils, T-lymphocytes, and macrophages leads to an accumulation of intracellular cAMP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream targets involved in the inflammatory cascade. The consequences of PDE inhibition include the suppression of inflammatory cell activation, proliferation, and the release of pro-inflammatory mediators.[5] For instance, theophylline has been shown to inhibit the release of histamine and leukotrienes from mast cells.[1][6]

Histone Deacetylase (HDAC) Activation

A pivotal mechanism underlying the anti-inflammatory effects of theophylline, especially at lower therapeutic concentrations, is the activation of histone deacetylases (HDACs), particularly HDAC2.[2][7][8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of inflammatory genes.[9]

In inflammatory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), there is an increase in the activity of histone acetyltransferases (HATs), which promotes the expression of pro-inflammatory genes.[10] Theophylline, by activating HDAC2, counteracts this process, effectively "switching off" the transcription of inflammatory genes.[9][11] This mechanism is particularly significant as it has been shown to reverse the corticosteroid resistance observed in some patients with severe asthma and COPD, where HDAC2 activity is often reduced.[2][12] The activation of HDACs by theophylline appears to be independent of PDE inhibition.[12][13]

Adenosine Receptor Antagonism

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[14][15] Adenosine is an endogenous nucleoside with complex and often opposing roles in inflammation, depending on the receptor subtype and cell type involved. While adenosine receptor antagonism is responsible for some of the side effects of theophylline, such as cardiac arrhythmias and seizures, its contribution to the anti-inflammatory profile is multifaceted.[7] For example, antagonism of adenosine receptors on inflammatory cells can modulate their function.[14] However, some studies suggest a more complex interaction, with theophylline potentially acting as an A3 agonist in certain contexts, contributing to the inhibition of eosinophil degranulation.[16][17]

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18] Theophylline has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes.[9][19] This inhibitory effect is thought to be a downstream consequence of PDE inhibition and the resultant increase in intracellular cAMP.[2][20] By sequestering NF-κB in the cytoplasm, theophylline effectively dampens the inflammatory gene expression program.[19]

Modulation of Phosphoinositide 3-Kinase (PI3K)

There is emerging evidence that theophylline can inhibit the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[10][11] The PI3K signaling pathway is crucial for the activation and function of various immune cells. Inhibition of PI3Kδ by theophylline may contribute to its broad anti-inflammatory effects and has also been linked to the activation of HDAC2.[11]

Regulation of the Slit2-Robo4 Pathway

Recent research has indicated that aminophylline can modulate the permeability of endothelial cells through the Slit2-Robo4 signaling pathway.[21] This pathway is instrumental in maintaining vascular barrier integrity. By upregulating the expression of key components of this pathway, aminophylline can reduce endothelial permeability, a process that is often compromised during inflammation and sepsis.[21]

Quantitative Data on Theophylline's Anti-inflammatory Effects

The following table summarizes key quantitative data from various studies, providing insights into the potency of theophylline's anti-inflammatory actions.

| Parameter | System/Cell Type | Value | Reference |

| IC50 for C5a-induced eosinophil peroxidase (EPO) release | Human eosinophils | 233.5 µM | [16] |

| Plasma concentration for anti-inflammatory effects | In vivo (human) | < 5 mg/liter (< 28 µM) | [7] |

| Concentration for HDAC activation | COPD alveolar macrophages | 10⁻⁶ M and 10⁻⁵ M | [12] |

| Concentration for bronchodilator action (PDE inhibition) | Airway smooth muscle | > 50 µM | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the molecular mechanisms of theophylline's anti-inflammatory actions.

Histone Deacetylase (HDAC) Activity Assay

Objective: To measure the effect of theophylline on HDAC activity in cell extracts.

Principle: This assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes present in nuclear extracts. The removal of the acetyl group allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule that can be quantified.

Methodology:

-

Cell Culture and Treatment: Human alveolar macrophages or epithelial cells (e.g., A549) are cultured under standard conditions. Cells are then treated with various concentrations of theophylline (e.g., 10⁻⁶ M, 10⁻⁵ M) for a specified duration.

-

Nuclear Extraction: Following treatment, cells are harvested, and nuclear proteins are extracted using a commercial nuclear extraction kit. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

-

HDAC Activity Assay:

-

Aliquots of nuclear extract (containing equal amounts of protein) are incubated with a fluorogenic HDAC substrate in an assay buffer.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

A developing solution is added to stop the deacetylation reaction and initiate the release of the fluorophore.

-

The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: HDAC activity is expressed as arbitrary fluorescence units (AFU) per microgram of nuclear protein. The activity in theophylline-treated samples is compared to that of untreated controls.

(Adapted from Ito et al., 2002) [12]

NF-κB Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of theophylline on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Principle: This method uses immunofluorescence microscopy to detect the subcellular localization of the p65 subunit of NF-κB. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon stimulation, it translocates to the nucleus.

Methodology:

-

Cell Culture and Treatment: Human pulmonary epithelial cells (e.g., A549) are grown on glass coverslips. Cells are pre-treated with theophylline for a specified time before being stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNF-α).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining:

-

Cells are incubated with a primary antibody specific for the p65 subunit of NF-κB.

-

After washing, a secondary antibody conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) is added.

-

The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

-

-

Microscopy and Image Analysis: Coverslips are mounted on slides and viewed under a fluorescence microscope. Images are captured, and the localization of p65 (green fluorescence) relative to the nucleus (blue fluorescence) is assessed. The percentage of cells showing nuclear p65 staining is quantified.

(Adapted from studies on NF-κB pathway inhibition) [19]

Eosinophil Degranulation Assay

Objective: To measure the inhibitory effect of theophylline on the release of eosinophil peroxidase (EPO) from activated human eosinophils.

Principle: Eosinophils release the enzyme EPO upon activation. The amount of EPO released into the supernatant can be quantified by measuring its enzymatic activity in a colorimetric assay.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and immunomagnetic bead selection.

-

Cell Treatment: Isolated eosinophils are pre-incubated with various concentrations of theophylline.

-

Stimulation: The cells are then stimulated with a potent eosinophil activator, such as complement component 5a (C5a), to induce degranulation.

-

EPO Assay:

-

The cell suspension is centrifuged, and the supernatant is collected.

-

The supernatant is incubated with a substrate solution containing o-phenylenediamine dihydrochloride (OPD) and hydrogen peroxide.

-

The enzymatic reaction is stopped by adding sulfuric acid.

-

The absorbance of the colored product is measured at 492 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of EPO release is calculated relative to a positive control (stimulated cells without theophylline) and a negative control (unstimulated cells). The IC50 value for theophylline is determined from the dose-response curve.

(Adapted from McGarvey et al., 2000) [16]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by theophylline and a typical experimental workflow.

Caption: Molecular mechanisms of theophylline's anti-inflammatory action.

References

- 1. What is the mechanism of Aminophylline? [synapse.patsnap.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. pnas.org [pnas.org]

- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Theophylline and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of A(3) receptors in the potentiation by adenosine of the inhibitory effect of theophylline on human eosinophil degranulation: possible novel mechanism of the anti-inflammatory action of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aminophylline modulates the permeability of endothelial cells via the Slit2-Robo4 pathway in lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Euphylline's Bronchodilator Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphylline, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of bronchospastic diseases. Its primary therapeutic action, bronchodilation, is achieved through the relaxation of airway smooth muscle. This technical guide provides an in-depth overview of the in vitro characterization of this compound's bronchodilator effects, with a focus on its molecular mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of bronchodilators.

Core Mechanisms of Action

The bronchodilator effects of this compound are primarily attributed to its active component, theophylline. In vitro studies have elucidated two main molecular mechanisms responsible for the relaxation of bronchial smooth muscle:

-

Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle cells.[1][2] Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[3]

-

Adenosine Receptor Antagonism: Theophylline also acts as a non-selective antagonist of adenosine receptors, particularly A1, A2A, and A2B receptors.[4][5][6] Adenosine can induce bronchoconstriction in asthmatic individuals. By blocking these receptors, theophylline counteracts the bronchoconstrictor effects of endogenous adenosine.[4]

Beyond these primary mechanisms, in vitro evidence suggests that theophylline may also exert its effects through:

-

Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, which may contribute to its anti-inflammatory effects, although the direct link to bronchodilation is less clear.[7]

-

Modulation of Intracellular Calcium ([Ca2+]i): Theophylline has been shown to influence intracellular calcium homeostasis, a critical factor in smooth muscle contraction.[8][9] It can attenuate the Ca2+ sensitivity of the contractile apparatus, contributing to relaxation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies characterizing the bronchodilator and related effects of theophylline.

Table 1: Bronchodilator Potency of Theophylline in Isolated Airway Preparations

| Preparation | Agonist/Condition | EC50 (M) | Reference |

| Guinea Pig Trachea | Carbachol-induced contraction | ~1 x 10-3 | [10] |

| Preterm Lamb Tracheal Rings | Acetylcholine-induced contraction | Not applicable (induced relaxation) | [11] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.[12]

Table 2: Theophylline's Inhibitory Activity on Phosphodiesterases (PDEs)

| PDE Isoform | IC50 (µM) | Reference |

| Non-selective | ~25-100 | [13] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Theophylline's Antagonism of Adenosine Receptors

| Receptor Subtype | Ki (µM) | Reference |

| A1 | ~10 | [5] |

| A2A | ~10 | [5] |

| A2B | 4.16 nM (for a derivative) | [14] |

Ki (Inhibition constant) indicates the affinity of a ligand for a receptor.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Isolated Organ Bath Study of Tracheal Rings

This ex vivo method directly assesses the contractile and relaxant properties of airway smooth muscle.[15][16]

Objective: To determine the effect of this compound on the contractility of isolated tracheal smooth muscle.

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable animal model (e.g., guinea pig, mouse) via an approved ethical protocol.[16]

-

Carefully excise the trachea and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[17][18]

-

Dissect the trachea free of adhering connective tissue and cut it into rings of 3-5 mm in width.[18][19]

-

-

Mounting:

-

Suspend each tracheal ring between two stainless steel hooks or wires in a jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[15][17]

-

Attach one hook to a fixed point and the other to an isometric force transducer connected to a data acquisition system.[15]

-

-

Equilibration and Pre-contraction:

-

Drug Administration and Data Recording:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound (or theophylline) to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation response is observed or the concentration-response curve plateaus.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve and determine the EC50 value.[12]

-

Measurement of Intracellular cAMP Levels

This cell-based assay quantifies the effect of this compound on the intracellular second messenger, cAMP.[20][21]

Objective: To measure the change in intracellular cAMP concentration in airway smooth muscle cells in response to this compound treatment.

Methodology:

-

Cell Culture:

-

Culture primary human or animal airway smooth muscle cells in appropriate growth medium until they reach a suitable confluency.

-

-

Cell Preparation:

-

Harvest the cells and resuspend them in a suitable assay buffer.[22]

-

Dispense the cell suspension into a multi-well assay plate.

-

-

Compound Treatment:

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a bioluminescent assay (e.g., cAMP-Glo™ Assay).[23][24] These kits typically involve a labeled cAMP competitor and a specific anti-cAMP antibody or a cAMP-dependent enzyme.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

-

Plot the this compound concentration versus the measured cAMP levels.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced bronchodilation.

Caption: Experimental workflow for isolated organ bath studies.

Caption: Experimental workflow for intracellular cAMP measurement.

Conclusion

The in vitro characterization of this compound's bronchodilator effects reveals a multi-faceted mechanism of action, primarily driven by the non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors by its active component, theophylline. The resulting increase in intracellular cAMP and modulation of calcium signaling are key to its therapeutic effect on airway smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel bronchodilator agents. The provided quantitative data serves as a valuable reference for comparative studies in the field of respiratory drug discovery.

References

- 1. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theophylline is an antagonist of adenosine in human forearm arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion channel regulation of intracellular calcium and airway smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dissociation between the effects of theophylline and caffeine on premature airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EC50 - Wikipedia [en.wikipedia.org]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. researchgate.net [researchgate.net]

- 15. socmucimm.org [socmucimm.org]

- 16. Video: In vitro Measurements of Tracheal Constriction Using Mice [jove.com]

- 17. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. revvity.com [revvity.com]

- 23. promega.com [promega.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Aminophylline Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophylline, a combination of the bronchodilator theophylline and the solubilizing agent ethylenediamine, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of its common form, aminophylline dihydrate. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its physicochemical properties and mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory medicine.

Introduction: Discovery and Therapeutic Significance

The development of aminophylline arose from the need to improve the clinical utility of theophylline, a naturally occurring xanthine alkaloid found in tea leaves. While the bronchodilatory effects of theophylline were recognized in the late 19th and early 20th centuries, its poor solubility in water limited its administration, particularly in acute settings requiring intravenous delivery.

To overcome this limitation, researchers developed a salt complex of theophylline with ethylenediamine. This combination, known as aminophylline, is a 2:1 complex of theophylline and ethylenediamine and is most commonly found as the dihydrate.[1] The inclusion of ethylenediamine significantly enhances the aqueous solubility of theophylline, allowing for the preparation of stable aqueous solutions for parenteral administration.[2]

Aminophylline exerts its therapeutic effects primarily through the actions of theophylline, which include the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2] These actions lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from airway obstruction.

Synthesis of Aminophylline Dihydrate

The synthesis of aminophylline dihydrate involves the reaction of two molar equivalents of theophylline with one molar equivalent of ethylenediamine in the presence of water. Several methods have been developed for its preparation, ranging from reactions in aqueous or organic solvents to vapor-phase reactions.

Physicochemical Properties

A summary of the key physicochemical properties of aminophylline dihydrate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₄N₁₀O₄·2H₂O | [3] |

| Molecular Weight | 456.46 g/mol | [4] |

| Appearance | White or slightly yellowish crystalline powder | [5] |

| Odor | Slight ammoniacal odor | [5] |

| Solubility in Water | 1 g in 5 mL | [6] |

| Solubility in Ethanol | Slightly soluble | [5] |

| Solubility in Ether | Insoluble | [6] |

| Melting Point | 269-270 °C | [7] |

| pH of Aqueous Solution | 8.0 - 9.5 | [3] |

Table 1: Physicochemical Properties of Aminophylline Dihydrate

Experimental Protocols

Two common methods for the synthesis of aminophylline are detailed below. The first is a solvent-based method adapted from a patented process for anhydrous aminophylline, which can be modified for the dihydrate form by using aqueous solvents. The second is a vapor-phase reaction, also derived from a patented method.

Method 1: Synthesis in an Organic Solvent

This method, adapted from a patented process for the synthesis of anhydrous aminophylline, can be modified for the preparation of the dihydrate by ensuring the presence of water.[8]

Materials:

-

Theophylline (C₇H₈N₄O₂)

-

Ethylenediamine (C₂H₈N₂)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a 250 mL four-necked flask, add 7.2 g (0.04 mol) of theophylline to 36 mL of tetrahydrofuran.

-

Stir the mixture at 20°C until a uniform suspension is formed.

-

At 20°C, add a solution of 1.2 g (0.02 mol) of ethylenediamine in a small amount of water dropwise to the theophylline suspension.

-

After the addition is complete, heat the mixture to reflux and maintain reflux for 1 hour.

-

Following the reflux period, rapidly cool the mixture in an ice bath to induce crystallization. The temperature should be lowered to approximately 5°C.

-

Maintain the temperature at 5°C for 1 hour to ensure complete crystallization.

-

Collect the crystalline product by filtration.

-

The filtrate can be concentrated to recover the tetrahydrofuran.

-

Dry the filter cake under vacuum at 40°C for 1 hour.

Expected Yield and Purity:

Method 2: Vapor-Phase Synthesis of Aminophylline Hydrate

This method is based on a patented process that involves the reaction of solid theophylline with the vapors of ethylenediamine and water.[9]

Materials:

-

Anhydrous Theophylline powder

-

Ethylenediamine-water mixture (e.g., 7.95 g anhydrous ethylenediamine and 3.55 g water)

Procedure:

-

Place an ethylenediamine-water mixture in a small open container (e.g., a petri dish).

-

Place this container in the center of a larger, sealable vessel.

-

Spread 40.0 g of powdered anhydrous theophylline around the smaller container within the larger vessel.

-

Seal the system tightly and place it in an oven at a temperature between 50°C and 68°C overnight.

-

After the reaction period, a powdered material is recovered.

-

Heat the product at 66°C for one hour to remove any slight excess of unreacted ethylenediamine or water vapor.

Expected Product Characteristics:

-

The product is hydrated aminophylline (2 molecules theophylline: 1 molecule ethylenediamine: 1 molecule water).[9]

-

The product should have excellent solubility in water.[9]

-

Analysis should show approximately 13.52% by weight of ethylenediamine and 81.8% of theophylline.[9]

Synthesis Workflow

The general workflow for the synthesis of aminophylline dihydrate can be visualized as a sequence of steps starting from the reactants to the final purified product.

Characterization of Aminophylline Dihydrate

The identity and purity of synthesized aminophylline dihydrate are confirmed through various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of aminophylline dihydrate exhibits characteristic absorption bands corresponding to the functional groups present in both theophylline and ethylenediamine, as well as the water of hydration.

-

O-H and N-H Stretching: A broad peak is typically observed around 3444 cm⁻¹, which is attributed to the stretching vibrations of the O-H bonds from the water of hydration and the N-H bonds of ethylenediamine.[10]

-

C=O Stretching: Strong absorption peaks corresponding to the carbonyl groups of the theophylline molecule are expected around 1718 cm⁻¹.[10]

-

Aromatic Ring Stretching: A peak around 1643 cm⁻¹ can be assigned to the stretching vibration of the aromatic ring in theophylline.[10]

-

C-N Stretching: A peak around 976 cm⁻¹ is indicative of the C-N bond stretching.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The NMR spectrum of aminophylline dihydrate in a suitable solvent (e.g., D₂O) would show signals corresponding to the protons and carbons of both theophylline and ethylenediamine.

-

¹H NMR:

-

Theophylline: Signals for the two N-methyl groups would be observed, along with a signal for the proton on the imidazole ring.

-

Ethylenediamine: A singlet corresponding to the four equivalent protons of the two methylene groups would be expected.

-

-

¹³C NMR:

-

Theophylline: Resonances for the carbonyl carbons and the carbons of the purine ring system would be present.

-

Ethylenediamine: A single peak for the two equivalent methylene carbons would be observed.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of aminophylline.

Typical HPLC Method:

-

Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[11]

-

Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., dilute H₂SO₄:methanol, 60:40 v/v).[11]

-

Flow Rate: 1.5 mL/min.[11]

-

Detection: UV detection at 264 nm.[11]

-

Retention Times: Under these conditions, aminophylline would elute at a specific retention time (e.g., 2.00 min), allowing for its quantification against a standard.[11]

The linearity of the method is typically established over a concentration range relevant for analysis, with correlation coefficients approaching 1.000.[11]

Mechanism of Action

The pharmacological effects of aminophylline are mediated by theophylline. The primary mechanisms of action are:

-

Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE isoenzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The elevated cAMP levels in airway smooth muscle cells result in bronchodilation.[2]

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂, and A₃). Adenosine can cause bronchoconstriction in sensitive individuals. By blocking these receptors, theophylline counteracts this effect.[2]

These dual actions lead to the relaxation of bronchial smooth muscle, reduced airway inflammation, and improved respiratory function.

Signaling Pathway

The mechanism of action of theophylline can be represented by the following signaling pathway diagram.

Conclusion

Aminophylline dihydrate remains a clinically significant medication due to its enhanced solubility and established efficacy as a bronchodilator. This technical guide has provided a detailed overview of its discovery, synthesis, and characterization. The experimental protocols and analytical methods described herein offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the synthesis and properties of aminophylline dihydrate is crucial for its continued application in the development of effective treatments for respiratory diseases.

References

- 1. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 7. Aminophylline | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN108794476A - A kind of preparation process of aminophylline anhydrous - Google Patents [patents.google.com]

- 9. US2629717A - Preparation of aminophylline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Euphylline on Intracellular cAMP Levels: A Technical Guide

Executive Summary

Euphylline, a combination of theophylline and ethylenediamine, is a clinically significant pharmaceutical agent, primarily utilized for its bronchodilatory effects in respiratory diseases like asthma and COPD.[1][2] Its therapeutic actions are intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger. This document provides a detailed examination of the molecular mechanisms by which this compound, through its active component theophylline, elevates intracellular cAMP concentrations. The primary mechanisms are twofold: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][3][4] This guide presents quantitative data on these effects, details common experimental protocols for cAMP measurement, and provides visual representations of the key signaling pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound and cAMP Signaling

This compound is a 2:1 complex of theophylline and ethylenediamine; the latter enhances the solubility of theophylline for administration.[5][6] The pharmacological effects of this compound are attributed to theophylline, a methylxanthine compound.[4][5] The central mechanism of theophylline's action revolves around its ability to increase intracellular levels of cAMP.[4][7]

Cyclic AMP is a ubiquitous second messenger that translates extracellular signals into intracellular responses.[8] Its synthesis from ATP is catalyzed by adenylyl cyclase (AC), and its degradation to AMP is mediated by phosphodiesterase (PDE) enzymes.[9] The downstream effects of cAMP are primarily executed by Protein Kinase A (PKA), which, upon activation, phosphorylates numerous substrate proteins, leading to a wide array of cellular responses, including smooth muscle relaxation, modulation of inflammatory processes, and cardiac stimulation.[8][10][11] Understanding how this compound manipulates this pathway is crucial for its therapeutic application and for the development of novel drugs targeting cAMP signaling.

Core Mechanisms of Action

Theophylline modulates intracellular cAMP levels through two well-established, primary mechanisms.

Phosphodiesterase (PDE) Inhibition

The most cited mechanism of theophylline is its role as a competitive non-selective inhibitor of PDE enzymes.[1][4] By inhibiting PDEs, particularly isoforms PDE3 and PDE4 which are prevalent in airway smooth muscle and inflammatory cells, theophylline reduces the rate of cAMP degradation.[2][3][5] This leads to an accumulation of intracellular cAMP, subsequent activation of PKA, and inhibition of inflammatory mediators like TNF-alpha and leukotrienes.[3][10] The resulting increase in cAMP in bronchial smooth muscle cells leads to their relaxation and bronchodilation.[1][7]

Adenosine Receptor Antagonism

Theophylline also functions as a non-selective antagonist of adenosine receptors, particularly A1 and A2 subtypes.[1][3][5] Adenosine can induce bronchoconstriction in asthmatic patients, an effect mediated by its receptors.[4] By blocking these receptors, theophylline counteracts adenosine-induced bronchoconstriction.[1] The A2a and A2b adenosine receptor subtypes are coupled to Gs proteins, which activate adenylyl cyclase. While antagonizing these might seem counterproductive to raising cAMP, the net effect in pathologies like asthma is beneficial due to the prevention of adenosine's pro-inflammatory and bronchoconstrictive actions.[1][12] This antagonism is considered a significant component of theophylline's mechanism of action in humans.[13]

Quantitative Data on cAMP Modulation